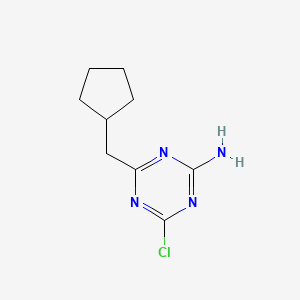

4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine

Description

4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine is a triazine derivative characterized by a chloro group at position 4, a cyclopentylmethyl substituent at position 6, and an amine group at position 2. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry due to its versatility in forming hydrogen bonds and hydrophobic interactions, making it valuable in drug design for targets such as kinases, receptors, and enzymes . The cyclopentylmethyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

Molecular Formula |

C9H13ClN4 |

|---|---|

Molecular Weight |

212.68 g/mol |

IUPAC Name |

4-chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C9H13ClN4/c10-8-12-7(13-9(11)14-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,11,12,13,14) |

InChI Key |

PSKLMTQRUFBZKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC2=NC(=NC(=N2)Cl)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound generally involves the selective substitution of two chlorine atoms on cyanuric chloride:

- The first chlorine is substituted by an amino group at the 2-position, typically by reaction with ammonia or a primary amine.

- The second chlorine at the 6-position is substituted by the cyclopentylmethyl moiety, introduced via a nucleophilic amine or alkylamine derivative.

- The third chlorine at the 4-position remains unsubstituted, preserving the 4-chloro functionality.

Stepwise Substitution Strategy

A common method is outlined as follows:

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Cyanuric chloride + ammonia or primary amine | Low temperature (0–10 °C), polar aprotic solvent (DMF or dioxane/water), base (Na2CO3) | Mono-substituted 2-amino-4,6-dichloro-1,3,5-triazine |

| 2 | Intermediate + cyclopentylmethylamine | Room temperature to mild heating (25–80 °C), base, solvent as above | Disubstituted this compound |

This approach exploits the differential reactivity of chlorines in cyanuric chloride, where the first substitution is fastest, and subsequent substitutions require higher temperatures or longer reaction times.

Example from Literature

While direct literature on the exact compound this compound is limited, analogous compounds have been synthesized by:

Reacting 4,6-dichloro-1,3,5-triazin-2-amine with cyclopentylmethylamine under mild conditions in the presence of sodium carbonate as base in dioxane/water solvent mixture at 70–80 °C overnight, yielding the desired monosubstituted product with the chlorine retained at the 4-position.

Using microwave irradiation to accelerate the substitution reaction, improving yields and reducing reaction times.

Purification

After reaction completion, the product is typically isolated by:

- Filtration of precipitated solid or extraction.

- Recrystallization from solvents such as heptane or ethanol to improve purity.

- Washing with water to remove inorganic salts.

Yields reported for similar disubstituted triazines range from moderate to high (50–90%) depending on reaction conditions and nucleophile steric hindrance.

Comparative Data Table of Preparation Conditions for Related 1,3,5-Triazines

Research Findings and Observations

Reactivity Control: The selective substitution of cyanuric chloride is temperature-dependent. The first chlorine is replaced at low temperature, while the second substitution requires elevated temperature (70–80 °C) for less reactive amines like cyclopentylmethylamine.

Base Selection: Sodium carbonate is commonly used to neutralize hydrochloric acid formed during substitution, preventing side reactions and promoting cleaner substitution.

Solvent Effects: Polar aprotic solvents such as DMF or dioxane/water mixtures dissolve cyanuric chloride and amines effectively, facilitating nucleophilic attack. DMF is preferred for industrial scale due to its high boiling point and solvating ability.

Purification: Recrystallization from heptane or similar solvents yields high purity products (>99%) with simple post-reaction workup.

Yield Optimization: Using stoichiometric ratios of nucleophiles to cyanuric chloride (1:1 to 2.5:1) and controlled addition rates improves yield and minimizes polysubstitution or side products.

Summary Table of a Representative Preparation Procedure for this compound

| Step | Procedure | Details |

|---|---|---|

| 1 | Preparation of 2-amino-4,6-dichloro-1,3,5-triazine | React cyanuric chloride with ammonia or primary amine at 0–10 °C in DMF or dioxane/water with sodium carbonate |

| 2 | Substitution of second chlorine with cyclopentylmethylamine | Add cyclopentylmethylamine to intermediate, stir at 70–80 °C overnight in presence of sodium carbonate |

| 3 | Isolation | Cool reaction mixture, filter precipitate or extract product |

| 4 | Purification | Recrystallize from heptane or ethanol, wash with water, dry under vacuum |

| 5 | Characterization | Confirm structure by NMR (1H, 13C), IR, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, or secondary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted triazines, hydroxylated derivatives, and reduced triazine compounds.

Scientific Research Applications

4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to its observed effects.

Pathways Involved: It may inhibit or activate certain biochemical pathways, resulting in its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 of the triazine ring significantly impacts biological activity and physicochemical properties. Below is a comparative analysis with key analogs:

Key Observations:

- Aryl vs. Aliphatic Substituents: Aryl groups (e.g., 4-chlorophenyl) enhance receptor binding (e.g., H4 or 5-HT6 receptors) due to π-π stacking and hydrophobic interactions . In contrast, aliphatic groups like cyclopentylmethyl may improve lipophilicity and blood-brain barrier penetration, which is critical for CNS-targeted agents.

Role of Position 4 Substituents

The chloro group at position 4 is a common feature in triazine derivatives, serving as a reactive site for further functionalization. Comparisons include:

- 4-Chloro Derivatives: The chloro group allows nucleophilic substitution reactions, enabling the synthesis of analogs with diverse substituents (e.g., methylpiperazine in ).

- 4-Methoxy or 4-Methylthio Derivatives: These groups (e.g., in 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine) reduce electrophilicity, altering reactivity and stability .

Pharmacological and Structural Activity Relationships (SAR)

- Antagonism of Histamine H4 Receptor: Compounds with 4-methylpiperazine and 4-chlorophenyl groups (e.g., ) exhibit submicromolar affinity, attributed to the basic nitrogen in piperazine interacting with receptor residues.

- Procognitive Effects: Bulky substituents (e.g., dichlorophenoxypropyl in ) enhance 5-HT6 receptor antagonism, which correlates with improved cognitive function in neurodegenerative models.

- Steric Effects: Cyclopentylmethyl’s bulk may hinder binding to certain targets but could optimize selectivity for others by fitting into hydrophobic pockets .

Biological Activity

4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine is a derivative of the triazine family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The unique structural features of this compound contribute to its biological efficacy.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₃ClN₄

- Molecular Weight : 212.68 g/mol

- CAS Number : 1548423-17-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit various enzymes by binding to their active sites, thus disrupting essential biological processes such as DNA replication and protein synthesis. This inhibition can lead to significant biological effects, including antimicrobial and anticancer activity.

Biological Activity Overview

Research indicates that triazine derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : The compound demonstrates significant inhibitory effects against various bacterial strains and fungi.

- Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.

Antimicrobial Studies

A study reported the antimicrobial properties of triazine derivatives, highlighting that compounds similar to this compound exhibited bactericidal effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were found to be low, indicating high potency.

Anticancer Activity

Recent research has focused on the anticancer potential of triazine derivatives. For instance:

- A derivative with similar structural features was tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), showing IC50 values ranging from 1.96 µM to 4.40 µM for different types of cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.04 |

| HCT116 | 1.85 |

| Jurkat | 28.33 |

| HeLa | 2.21 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other triazine derivatives:

| Compound Name | Biological Activity | IC50/Other Metrics |

|---|---|---|

| 2-Amino-4-chloro-6-phenyl-1,3,5-triazine | Anticancer | Varies by cell line |

| Atrazine | Herbicidal | Not applicable |

| 2-Chloro-4,6-diamino-1,3,5-triazine | Antimicrobial | Low MIC |

The distinct substitution pattern in this compound enhances its biological activity compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.